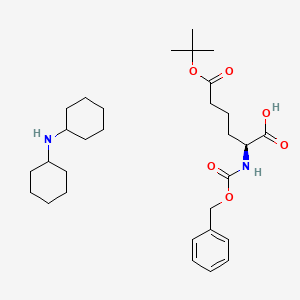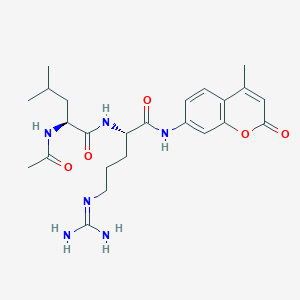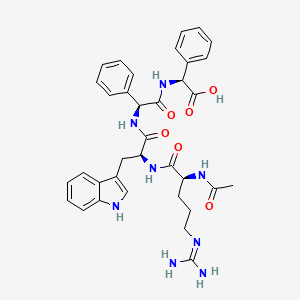
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate, also known as this compound, is a useful research compound. Its molecular formula is C30H48N2O6 and its molecular weight is 532.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound is associated with research in the synthesis of Nα,Nim-di-tert-alkoxycarbonyl derivatives of histidine, where its related structures serve as salts in the crystallization processes of specific derivatives (Pozdnev, 1980). Such derivatives play a crucial role in peptide synthesis, highlighting the compound's relevance in biochemical research.
Biochemical Applications
- Studies have also detailed the enzymatic activities involving similar cyclohexane derivatives, such as the degradation of cyclic aliphatic compounds by specific enzymes in microorganisms. This includes the first characterization of a thiamine diphosphate-dependent enzyme cleaving cyclic aliphatic compounds (Steinbach et al., 2011). Research in this area contributes to our understanding of biochemical pathways and their potential applications in bioremediation or synthetic biology.
Mechanism of Action
Target of Action
The primary target of Z-AAD(OTBU)-OH DCHA is Granzyme B . Granzyme B is an apoptosis-inducing factor expressed in natural killer (NK) cells, the granules of cytotoxic lymphocytes (CTLs), and cytotoxic T cells . It plays a crucial role in inducing inflammation and extracellular matrix remodeling .
Mode of Action
Z-AAD(OTBU)-OH DCHA acts as an irreversible inhibitor of Granzyme B . It is cell-permeable, allowing it to enter cells and interact directly with its target . By inhibiting Granzyme B, it can prevent the apoptosis-inducing effects of this enzyme .
Biochemical Pathways
The inhibition of Granzyme B affects the apoptosis pathway . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. By inhibiting Granzyme B, Z-AAD(OTBU)-OH DCHA can prevent the induction of apoptosis, thereby influencing the balance of cell death and survival .
Result of Action
The inhibition of Granzyme B by Z-AAD(OTBU)-OH DCHA can lead to a reduction in apoptosis, potentially influencing inflammation and extracellular matrix remodeling . For example, in human C-28/12 chondrocytes, Z-AAD(OTBU)-OH DCHA dose-dependently inhibited chondrocyte cytotoxicity against K562 cells that was dependent on Granzyme B .
Biochemical Analysis
Biochemical Properties
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate plays a crucial role in biochemical reactions, particularly as an inhibitor of certain proteases. It interacts with enzymes such as granzyme B, a serine protease involved in inducing apoptosis in target cells. The interaction between this compound and granzyme B is characterized by the compound’s ability to bind irreversibly to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), this compound inhibits the activity of granzyme B, leading to reduced apoptosis of target cells. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of granzyme B, forming a covalent bond that results in irreversible inhibition of the enzyme. This inhibition prevents granzyme B from cleaving its substrates, thereby blocking the downstream signaling pathways that lead to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro assays where it continues to inhibit granzyme B activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits granzyme B without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as granzyme B, affecting the metabolic flux and levels of metabolites involved in apoptosis and inflammation. The compound’s inhibition of granzyme B can alter the balance of pro-apoptotic and anti-apoptotic signals within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its inhibitory effects on granzyme B .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments, such as the cytoplasm, where granzyme B is active. Post-translational modifications and targeting signals may play a role in directing the compound to these locations, ensuring its effective inhibition of granzyme B .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6.C12H23N/c1-18(2,3)25-15(20)11-7-10-14(16(21)22)19-17(23)24-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22);11-13H,1-10H2/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOMDXINFGAENM-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)




![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)


